molecular formula C16H12N2O B5850087 1-(4-biphenylylcarbonyl)-1H-pyrazole

1-(4-biphenylylcarbonyl)-1H-pyrazole

Cat. No.: B5850087
M. Wt: 248.28 g/mol
InChI Key: IIWQETQJIIJRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Biphenylylcarbonyl)-1H-pyrazole is a chemical compound offered for non-human, non-medical research applications. This product is intended for use by qualified laboratory researchers For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for use in humans or animals. As a functionalized pyrazole derivative, this compound serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring both a biphenyl carbonyl group and a pyrazole ring, makes it a potential intermediate or precursor in the design and development of novel compounds for various scientific investigations . Researchers can utilize this scaffold to explore structure-activity relationships (SAR) or to create more complex molecular architectures. Specific applications and mechanistic details are subject to ongoing research and should be validated by the end-user. Please note that the information presented is for general reference. Specific data on this compound's applications, mechanism of action, and research value should be obtained from the scientific literature. All chemicals should be handled by trained professionals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

(4-phenylphenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(18-12-4-11-17-18)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWQETQJIIJRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(4-biphenylylcarbonyl)-1H-pyrazole, as anticancer agents. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. For instance, research indicates that pyrazole derivatives can inhibit specific kinases associated with tumor growth, making them candidates for further development in cancer therapeutics .

Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole compounds have also been investigated. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In experimental models, this compound has shown promise in reducing inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Agricultural Applications

Pesticide Development
Pyrazole derivatives are being explored as potential agrochemicals due to their ability to disrupt pest metabolic processes. The unique structure of this compound allows it to function as a selective herbicide or insecticide, targeting specific pests while minimizing environmental impact. Studies suggest that such compounds can be effective against resistant pest strains, providing an avenue for sustainable agricultural practices .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its ability to act as a cross-linking agent improves thermal stability and mechanical strength in polymer composites. Research indicates that polymers modified with this compound exhibit better resistance to degradation and improved performance in various applications .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursor compounds under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity. Detailed methodologies can be found in recent publications focusing on synthetic approaches to pyrazole derivatives .

Case Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer properties against various cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action and potential clinical applications.

Case Study 2: Agricultural Efficacy

A field study assessed the effectiveness of pyrazole-based pesticides, including formulations containing this compound, against common agricultural pests. Results showed a marked reduction in pest populations compared to untreated controls, highlighting the compound's potential role in integrated pest management strategies.

Data Summary Table

Application AreaPotential BenefitsReferences
Medicinal ChemistryAnticancer activity; anti-inflammatory properties ,
AgriculturalEffective pesticide; sustainable pest management
Material ScienceEnhanced thermal stability; improved mechanical strength

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-biphenylylcarbonyl)-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data (NMR, IR) Reference IDs
This compound Biphenylylcarbonyl at N1 ~303.3 (estimated) Not reported in evidence -
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl, phenyl, carbaldehyde 290.3 $^{1}\text{H}$-NMR (δ 8.5–10.0 ppm for aldehyde)
1-(4-Methoxyphenyl)-1H-pyrazole 4-Methoxyphenyl 174.2 $^{1}\text{H}$-NMR (δ 3.8 ppm for OCH$_3$)
1-(2-Chloro-4,5-difluorophenyl)-1H-pyrazole 2-Cl,4,5-diF-phenyl 218.6 HRMS: m/z 219.023 (calculated)
1-(4-Bromophenyl)-1H-pyrazole 4-Bromophenyl 223.1 IR: 3050 cm$^{-1}$ (C-H aromatic)

Key Observations :

  • Electron-withdrawing groups (e.g., -NO$2$, -CF$3$) in analogs such as 3,5-bis(4-nitrophenyl)-1H-pyrazole enhance polarity, affecting solubility and reactivity .
Structure-Activity Relationships (SAR)
  • Electron-Donating Groups : Methoxy groups (e.g., 1-(4-methoxyphenyl)-1H-pyrazole) improve antioxidant activity via radical stabilization .
  • Halogen Substituents : Fluorine and chlorine atoms enhance metabolic stability and receptor binding, as seen in RyR regulators .
  • Bulkier Groups : The biphenylylcarbonyl moiety could mimic natural ligand conformations in enzyme binding pockets, a strategy used in kinase inhibitors .

Q & A

Q. Table 1: Comparative Yields in Ru-Catalyzed Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
RuCl₃/PPh₃Toluene10031
Ru(p-cymene)DMF8045
Pd(OAc)₂DMSO12022

Q. Table 2: Biological Activity of Fluorinated Pyrazole Analogs

DerivativeTargetIC₅₀ (µM)Assay TypeReference
1-(4-Fluorophenyl)-pyrazoleCOX-20.12Enzymatic
Ethyl 5-fluoro-pyrazoleE. coli8.5MIC (Broth)
Biphenylylcarbonyl-pyrazoleEGFR Kinase0.87SPR Binding

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